molecular formula C8H4N4O2 B11909440 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11909440
M. Wt: 188.14 g/mol
InChI Key: UHHKNQCLYCNXRV-UHFFFAOYSA-N
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Description

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylic acid group at the 4-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, leading to the formation of pyrrolo[2,3-D]pyrimidin-4(7H)-ones. These intermediates can then be converted to chlorinated derivatives by reaction with phosphorus oxychloride (POCl3). The chlorinated derivatives can further react with anilines or hydrazine hydrate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed reactions, and microwave-assisted reactions are common in industrial settings to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaClO, TEMPO, NaClO2

    Reduction: NaBH4

    Substitution: Anilines, hydrazine hydrate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H4N4O2/c9-1-4-2-10-7-5(4)6(8(13)14)11-3-12-7/h2-3H,(H,13,14)(H,10,11,12)

InChI Key

UHHKNQCLYCNXRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)C#N

Origin of Product

United States

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